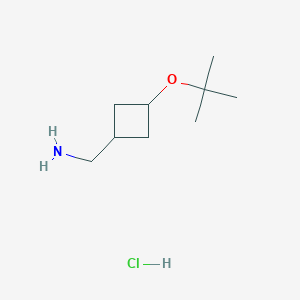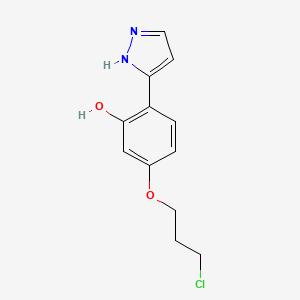
5-(3-chloropropoxy)-2-(1H-pyrazol-3-yl)benzenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-chloropropoxy)-2-(1H-pyrazol-3-yl)benzenol is an organic compound that features a benzene ring substituted with a 3-chloropropoxy group and a 1H-pyrazol-3-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chloropropoxy)-2-(1H-pyrazol-3-yl)benzenol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate 1,3-dicarbonyl compound under acidic or basic conditions.
Substitution on the benzene ring: The benzene ring is functionalized with a hydroxyl group and a 3-chloropropoxy group
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
5-(3-chloropropoxy)-2-(1H-pyrazol-3-yl)benzenol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to reduce the pyrazole ring.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide, ammonia, or thiourea can be used under basic or neutral conditions.
Major Products
Oxidation: Products include 5-(3-chloropropoxy)-2-(1H-pyrazol-3-yl)benzaldehyde or 5-(3-chloropropoxy)-2-(1H-pyrazol-3-yl)benzoic acid.
Reduction: Products include 5-(3-propoxy)-2-(1H-pyrazol-3-yl)benzenol or 5-(3-chloropropoxy)-2-(1H-pyrazol-3-yl)benzene.
Substitution: Products include 5-(3-aminopropoxy)-2-(1H-pyrazol-3-yl)benzenol or 5-(3-thiopropoxy)-2-(1H-pyrazol-3-yl)benzenol.
科学研究应用
5-(3-chloropropoxy)-2-(1H-pyrazol-3-yl)benzenol has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
作用机制
The mechanism of action of 5-(3-chloropropoxy)-2-(1H-pyrazol-3-yl)benzenol depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological system being studied.
相似化合物的比较
Similar Compounds
- 5-(3-bromopropoxy)-2-(1H-pyrazol-3-yl)benzenol
- 5-(3-methoxypropoxy)-2-(1H-pyrazol-3-yl)benzenol
- 5-(3-aminopropoxy)-2-(1H-pyrazol-3-yl)benzenol
Uniqueness
5-(3-chloropropoxy)-2-(1H-pyrazol-3-yl)benzenol is unique due to the presence of the 3-chloropropoxy group, which can undergo specific chemical reactions that other similar compounds may not. This makes it a valuable intermediate in organic synthesis and a potential candidate for the development of new materials and pharmaceuticals.
属性
IUPAC Name |
5-(3-chloropropoxy)-2-(1H-pyrazol-5-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c13-5-1-7-17-9-2-3-10(12(16)8-9)11-4-6-14-15-11/h2-4,6,8,16H,1,5,7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAXWVZKFHQMOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCCCl)O)C2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

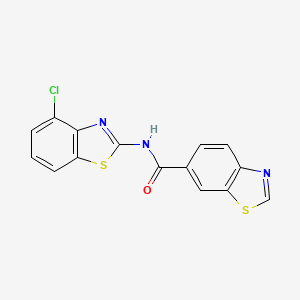
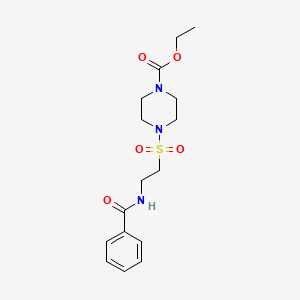
![1-[2-(4-Chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B2589842.png)

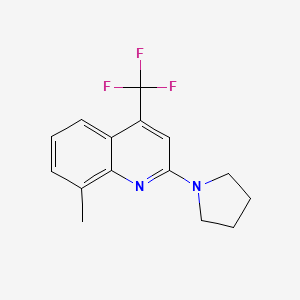
![1-(3,5-dimethoxyphenyl)-5-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2589845.png)


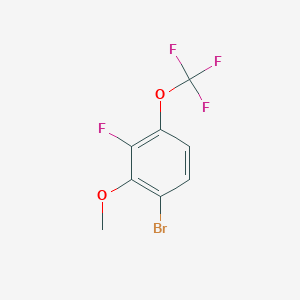
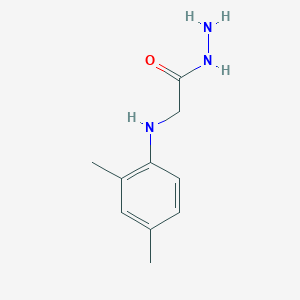
![Methyl 2-{[4-(4-fluorophenyl)piperazino]methyl}-3-nitrobenzenecarboxylate](/img/structure/B2589856.png)

